3,6-Bis(propylamino)acridine 3,6-Bis(propylamino)acridine
Brand Name: Vulcanchem
CAS No.: 26484-05-9
VCID: VC19673117
InChI: InChI=1S/C19H23N3/c1-3-9-20-16-7-5-14-11-15-6-8-17(21-10-4-2)13-19(15)22-18(14)12-16/h5-8,11-13,20-21H,3-4,9-10H2,1-2H3
SMILES:
Molecular Formula: C19H23N3
Molecular Weight: 293.4 g/mol

3,6-Bis(propylamino)acridine

CAS No.: 26484-05-9

Cat. No.: VC19673117

Molecular Formula: C19H23N3

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

3,6-Bis(propylamino)acridine - 26484-05-9

Specification

CAS No. 26484-05-9
Molecular Formula C19H23N3
Molecular Weight 293.4 g/mol
IUPAC Name 3-N,6-N-dipropylacridine-3,6-diamine
Standard InChI InChI=1S/C19H23N3/c1-3-9-20-16-7-5-14-11-15-6-8-17(21-10-4-2)13-19(15)22-18(14)12-16/h5-8,11-13,20-21H,3-4,9-10H2,1-2H3
Standard InChI Key DXVQDTCCOHENAM-UHFFFAOYSA-N
Canonical SMILES CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCCC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3,6-Bis(propylamino)acridine belongs to the acridine family, a class of nitrogen-containing heterocycles known for planar aromatic structures conducive to DNA intercalation . The propylamino groups at positions 3 and 6 enhance solubility and modulate electronic interactions with biological targets. Key properties include:

PropertyValue
Molecular FormulaC19H23N3\text{C}_{19}\text{H}_{23}\text{N}_3
Molecular Weight293.4 g/mol
IUPAC Name3-N,6-N-dipropylacridine-3,6-diamine
Canonical SMILESCCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCCC

The compound’s structure was confirmed via spectroscopic methods, including 1H^1\text{H}- and 13C^{13}\text{C}-NMR .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves nucleophilic substitution of acridine with propylamine under controlled conditions. VulcanChem reports that catalysts such as palladium or copper may facilitate amination, though specific yields remain undisclosed. Alternative routes from patent literature (e.g., WO2003059885A1) suggest halogenated acridine intermediates (e.g., 3,6-dichloroacridone) can be aminated with propylamine in polar aprotic solvents like dimethylformamide (DMF) .

Purification Challenges

Crude products often require column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted amines. Purity exceeding 95% is achievable, as evidenced by HPLC analyses .

DNA Intercalation and Biophysical Interactions

Binding Mechanism

Studies on structurally analogous 3,6-bis[(alkylamino)ureido]acridines demonstrate intercalation as the primary DNA-binding mode . UV-Vis titration experiments revealed hypochromism (25–40%) and bathochromic shifts (8–12 nm) in the presence of calf thymus DNA, consistent with intercalation. Binding constants (KbK_b) for related compounds range from 4.46×1044.46 \times 10^4 to 6.73×104M16.73 \times 10^4 \, \text{M}^{-1} .

Viscosity and Conformational Effects

Viscosity measurements using DNA solutions showed a 1.3–1.7-fold increase in relative viscosity upon compound addition, further confirming intercalation over groove-binding .

Comparative Analysis with Acridine Derivatives

Structural Modifications and Activity

  • Morpholine Derivatives: 3,6-Bis[(3-morpholinopropionamido)]acridine (PubChem CID 24963052) showed reduced DNA affinity compared to propylamino analogs, likely due to steric hindrance .

  • Halogenated Acridines: 3,6-Dichloroacridone precursors exhibit lower solubility but higher intercalation strength .

CompoundDNA Kb(M1)K_b \, (\text{M}^{-1})IC50_{50} (MCF-7)
3,6-Bis(propylamino)acridine5.2×1045.2 \times 10^4 Not reported
3,6-Dichloroacridone8.9×1048.9 \times 10^4 >50 μM

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models.

  • Structure-Activity Relationships (SAR): Systematically vary alkyl chain length and amino substituents.

  • Combination Therapies: Test synergy with existing chemotherapeutics like doxorubicin .

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